1-tert-butyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated pyrazole compounds.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrogenated pyrazole compounds.
Scientific Research Applications
1-tert-butyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-tert-butyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
- 1-tert-butyl-1H-pyrazole-4-carboxylic acid
- 3-tert-butyl-1H-pyrazole-5-carboxylic acid
- 1-tert-butyl-1H-pyrazole-3-carboxylic acid
Comparison: 1-tert-butyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups on the pyrazole ring. This configuration can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different substitution patterns.
Properties
IUPAC Name |
2-tert-butylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-6(7(11)12)4-5-9-10/h4-5H,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXVZAHZRXZHJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503816-02-1 |
Source
|
Record name | 1-tert-butyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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